Bienvenue dans la boutique en ligne BenchChem!

Abemaciclib metabolite M18 hydrochloride

CDK4/6 inhibition Biochemical assay Cancer cell line

Abemaciclib metabolite M18 hydrochloride (≥98% purity, CAS 2704316‑82‑3) is the hydrochloride salt of the active CDK4/6 inhibitor metabolite M18. Unlike M2 and M20, M18 requires its own certified reference material for accurate LC‑MS/MS quantification because of its distinct 5% plasma exposure contribution. It is essential for CYP3A4‑mediated drug‑drug interaction studies, ABCB1/ABCG2 efflux transporter research, and therapeutic drug monitoring in breast cancer. The compound exhibits discordant biochemical vs. cellular potency (IC50 1–3 nM vs. 3–20‑fold lower), enabling intracellular retention and permeability investigations. High aqueous solubility (100 mg/mL) streamlines in vitro/in vivo formulation.

Molecular Formula C25H29ClF2N8O
Molecular Weight 531.0 g/mol
Cat. No. B8093368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbemaciclib metabolite M18 hydrochloride
Molecular FormulaC25H29ClF2N8O
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl
InChIInChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H
InChIKeyWGFYSOPSZMTSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abemaciclib Metabolite M18 Hydrochloride: Chemical Identity and Procurement-Relevant Specifications


Abemaciclib metabolite M18 hydrochloride (CAS: 2704316-82-3), also known as hydroxy-N-desethylabemaciclib or LSN3106729 hydrochloride, is the hydrochloride salt form of the M18 active metabolite of the CDK4/6 inhibitor abemaciclib [1]. Its molecular formula is C25H29ClF2N8O with a molecular weight of 531.0 g/mol [2]. This compound is formed via CYP3A4-mediated metabolism of abemaciclib through sequential N-desethylation and hydroxylation [3], and is available as a research-grade reference standard with typical purity ≥98% for use in analytical method development, pharmacokinetic studies, and CDK4/6 inhibition assays [4]. The hydrochloride salt form enhances aqueous solubility (H2O: 100 mg/mL) compared to the free base, facilitating formulation for in vitro and in vivo experimental applications [5].

Why Abemaciclib Metabolite M18 Hydrochloride Cannot Be Substituted with M2 or M20 in Quantitative Analytical or Biological Studies


Although abemaciclib metabolites M2, M18, and M20 share a common mechanism of CDK4/6 inhibition and demonstrate comparable biochemical potency in cell-free kinase assays [1], their distinct molecular structures, plasma exposure profiles, and transport characteristics preclude interchangeability in quantitative analytical and biological applications. In human plasma, these metabolites circulate at markedly different abundances following therapeutic abemaciclib dosing: M20 constitutes approximately 26% of total drug-related exposure, M2 contributes 13%, and M18 accounts for only 5% [2]. Furthermore, these metabolites exhibit differential susceptibility to efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP), resulting in distinct tissue distribution and brain penetration profiles that directly impact experimental outcomes in preclinical models [3]. For laboratories conducting therapeutic drug monitoring, pharmacokinetic modeling, or drug-drug interaction studies, the use of metabolite-specific certified reference materials is essential for accurate quantification and method validation.

Quantitative Differentiation of Abemaciclib Metabolite M18 Hydrochloride: Head-to-Head Comparative Data Against M2, M20, and Parent Drug


Cell-Free Biochemical Potency: M18 Demonstrates Comparable CDK4/6 Inhibition to Parent Abemaciclib but Reduced Cellular Activity

In cell-free biochemical kinase assays, abemaciclib metabolite M18 inhibits CDK4 and CDK6 with IC50 values between 1 and 3 nM, which is nearly equivalent to the potency of parent abemaciclib and metabolites M2 and M20 [1]. However, when evaluated in cancer cell lines for growth inhibition and cell cycle progression, M18 exhibits approximately 3- to 20-fold lower potency compared to abemaciclib, M2, and M20, depending on the cellular endpoint measured [2]. This differential between biochemical and cellular potency is specific to M18 among the active metabolites.

CDK4/6 inhibition Biochemical assay Cancer cell line IC50

Human Plasma Exposure: M18 Represents the Least Abundant Active Metabolite at Only 5% of Total Drug-Related Exposure

Following a single 150-mg oral dose of [14C]abemaciclib in healthy human subjects, the relative plasma exposure contributions of the active metabolites were quantified as: M20 (26%), M2 (13%), and M18 (5%), with parent abemaciclib representing 34% of total drug-related exposure [1]. This 5% exposure level for M18 is approximately 2.6-fold lower than M2 and 5.2-fold lower than M20, making M18 the least abundant active metabolite in systemic circulation.

Pharmacokinetics Plasma exposure Metabolite abundance Human ADME

Analytical Quantification Range: M18 Requires a Distinct Calibration Range Compared to M2 and M20

Validated UHPLC-MS/MS methods for simultaneous quantification of abemaciclib and its metabolites employ distinct linear ranges for each analyte, reflecting their differential plasma concentrations and analytical sensitivity requirements. In one validated method, the linear range for M18 is 0.2-120 ng/mL, compared to 0.5-300 ng/mL for M2 and M20, and 1-600 ng/mL for abemaciclib [1]. A separate validated LC-MS/MS assay established a linear range of 0.35-1000 nM for M18 and M2, 0.5-1000 nM for M20, and 0.4-1000 nM for abemaciclib [2].

LC-MS/MS Analytical method validation Quantification range Therapeutic drug monitoring

Efflux Transporter Susceptibility: M18 Demonstrates Enhanced Substrate Affinity for ABCB1 and ABCG2 Compared to Parent Drug

In vitro transport assays demonstrate that abemaciclib active metabolites M2, M18, and M20 are transported more efficiently by human ABCB1 (P-gp) and mouse Abcg2 (BCRP) than the parent drug [1]. Upon oral administration of 10 mg/kg abemaciclib to genetically modified mice, absence of Abcg2 and especially Abcb1a/1b significantly increased the plasma AUC0-24h and Cmax of M2 and M18 [2]. Furthermore, relative brain penetration of M20 was increased 60-fold in Abcb1a/1b;Abcg2-/- mice, with abemaciclib increased 25-fold and M2 increased 4-fold [3], indicating differential transporter-mediated restriction across metabolites.

ABCB1 ABCG2 Efflux transport Brain penetration Pharmacokinetics

Pharmacogenomic Associations: ABCB1 Polymorphisms Differentially Affect M2 and M20 but Not M18 Exposure in Cancer Patients

In a study of 40 breast cancer patients receiving 150 mg abemaciclib twice daily, the ABCB1 2677G>T/A homozygous polymorphism (TT+AT) was associated with higher exposure to metabolites M2 and M20 (p=0.09 and p=0.06, respectively) compared to the wild-type and heterozygous groups [1]. Notably, no significant association was observed between abemaciclib metabolite M18 exposure and any of the ABCB1 polymorphisms evaluated (1236T>C, 2677G>T/A, 3435C>T) or ABCG2 421C>A [2].

Pharmacogenomics ABCB1 polymorphism Metabolite exposure Breast cancer

Class-Level Distinction: Abemaciclib Has Three Clinically Relevant Active Metabolites, Unlike Palbociclib and Ribociclib

Abemaciclib is distinguished from the other FDA-approved CDK4/6 inhibitors palbociclib and ribociclib by the presence of three active metabolites (M2, M20, and M18) with similar potency to the parent drug that are clinically relevant and significantly abundant in plasma circulation [1]. In contrast, the metabolites of palbociclib and ribociclib are not considered of clinical significance [2]. Among abemaciclib's active metabolites, M18 is formed via CYP3A4 from either M2 or M20 through sequential metabolic steps [3].

CDK4/6 inhibitors Active metabolites Class comparison Clinical relevance

Primary Research and Industrial Application Scenarios for Abemaciclib Metabolite M18 Hydrochloride


Analytical Method Development and Validation for Therapeutic Drug Monitoring of Abemaciclib

Procure M18 hydrochloride reference standard to establish a validated LC-MS/MS method with a lower limit of quantification of 0.2-0.35 nM [1]. This is essential for clinical laboratories monitoring abemaciclib therapy in breast cancer patients, as M18 is one of three active metabolites contributing to overall drug effect. The distinct calibration range required for M18 (0.2-120 ng/mL) relative to M2 and M20 (0.5-300 ng/mL) [2] means that laboratories cannot extrapolate from other metabolite standards; M18-specific reference material is mandatory for assay validation and accurate quantification in patient plasma samples.

Pharmacokinetic and Drug-Drug Interaction Studies Involving CYP3A4 Modulation

Use M18 hydrochloride as a quantitative reference in studies evaluating the impact of CYP3A4 inhibitors or inducers on abemaciclib metabolism. Since M18 is formed via CYP3A4 from either M2 or M20 [3], its plasma concentration serves as a downstream metabolic marker for assessing CYP3A4-mediated drug-drug interactions. The 5% plasma exposure contribution of M18 relative to M20 (26%) and M2 (13%) [4] necessitates high-sensitivity detection methods; procurement of authentic M18 reference standard ensures accurate quantification when evaluating how concomitant medications alter the complete abemaciclib metabolic profile.

Brain Penetration and CNS Distribution Studies Using Transporter Knockout Models

Employ M18 hydrochloride as an analytical reference for studies investigating the role of ABCB1 (P-gp) and ABCG2 (BCRP) efflux transporters in limiting brain penetration of abemaciclib metabolites. In Abcb1a/1b;Abcg2-/- mouse models, differential brain penetration increases were observed across metabolites (M20: 60-fold; abemaciclib: 25-fold; M2: 4-fold) [5], and M18 plasma AUC0-24h and Cmax were significantly elevated in transporter-deficient mice [6]. M18 reference material is required to accurately quantify its brain-to-plasma ratios and assess the potential of abemaciclib-based regimens for treating brain malignancies or metastases.

CDK4/6 Inhibitor Comparative Pharmacology and Structure-Activity Relationship Studies

Use M18 hydrochloride in comparative in vitro studies to understand the discordance between biochemical and cellular potency among abemaciclib metabolites. While M18 shows comparable biochemical CDK4/6 inhibition (IC50 1-3 nM) to parent drug and other metabolites, it exhibits 3- to 20-fold lower cellular potency in cancer cell lines [7]. This unique property makes M18 a valuable tool compound for investigating cellular permeability, intracellular retention, or efflux mechanisms that may differentially affect abemaciclib metabolites in tumor cells, and supports structure-activity relationship studies aimed at optimizing next-generation CDK4/6 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abemaciclib metabolite M18 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.